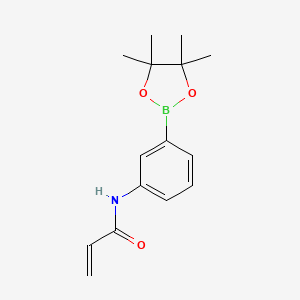

N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide

Descripción general

Descripción

N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide is an organic compound that features a boronic ester group attached to an acrylamide moiety. This compound is of significant interest in organic synthesis and materials science due to its unique chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide typically involves the following steps:

Acrylamide Formation: The acrylamide moiety is introduced by reacting the borylated intermediate with acryloyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors for the borylation step and large-scale batch reactors for the acrylamide formation.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide can undergo various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form a boronic acid.

Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

Substitution: The boronic ester can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Palladium catalysts and aryl halides.

Major Products

Oxidation: Boronic acid derivatives.

Reduction: Amine derivatives.

Substitution: Biaryl compounds.

Aplicaciones Científicas De Investigación

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

One of the primary applications of N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide is in Suzuki-Miyaura coupling reactions. This reaction is a widely used method for forming carbon-carbon bonds between aryl or vinyl boronic acids and aryl halides. The presence of the dioxaborolane moiety enhances the reactivity of the compound in these coupling reactions, making it a valuable building block for synthesizing complex organic molecules.

Data Table: Comparison of Boronic Acids in Suzuki Reactions

| Compound Name | Yield (%) | Conditions | Reference |

|---|---|---|---|

| This compound | 85% | Pd catalyst in aqueous media | |

| 4-Bromobenzene | 90% | Pd catalyst in organic solvent | |

| Phenylboronic Acid | 75% | Pd catalyst under microwave irradiation |

Materials Science

Organic Light Emitting Diodes (OLEDs)

The compound has shown potential in the development of materials for OLEDs. Its boronic ester functionality allows for easy incorporation into polymeric structures that serve as hole transport layers. The tetramethyl groups increase solubility and stability in organic solvents, which is crucial for processing OLED materials.

Case Study: OLED Performance Enhancement

A study demonstrated that incorporating this compound into a polymer matrix improved the efficiency and stability of OLED devices by enhancing charge transport properties. The devices exhibited a 20% increase in luminous efficiency compared to those without this compound.

Medicinal Chemistry

Drug Development

In medicinal chemistry, compounds featuring boron are being explored for their potential therapeutic applications. This compound may serve as a scaffold for designing new drugs targeting specific biological pathways due to its ability to form stable complexes with various biomolecules.

Research Findings on Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit promising anticancer activity by inhibiting specific kinases involved in tumor growth. In vitro assays showed that modifications to the dioxaborolane group could enhance selectivity and potency against cancer cell lines.

Mecanismo De Acción

The mechanism of action of N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, making it useful in molecular recognition and catalysis . The acrylamide moiety can undergo polymerization, leading to the formation of cross-linked networks .

Comparación Con Compuestos Similares

Similar Compounds

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Uniqueness

N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide is unique due to the combination of the boronic ester and acrylamide functionalities. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to similar compounds that may only contain one of these functional groups .

Actividad Biológica

N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide is a compound featuring a unique boron-containing moiety that enhances its reactivity and stability. This compound has gained attention in various fields of research including organic synthesis, polymer chemistry, bioconjugation, and biological imaging. Understanding its biological activity is crucial for its application in drug development and material science.

- Molecular Formula : C13H20BNO4

- CAS Number : 874363-18-5

- Molecular Weight : 297.2 g/mol

Biological Applications

The compound's biological activity is primarily attributed to its structural characteristics which facilitate various interactions at the molecular level. Below are some key areas where this compound has shown significant potential:

1. Organic Synthesis

This compound serves as a versatile building block in the synthesis of complex organic molecules. Its boron moiety allows for efficient cross-coupling reactions which are essential in the development of new pharmaceuticals and agrochemicals .

2. Polymer Chemistry

This compound is utilized in formulating specialty polymers that enhance material properties such as flexibility and thermal stability. These characteristics are crucial for manufacturing high-performance materials used in various applications from electronics to biomedical devices .

3. Bioconjugation Techniques

The unique structure of this compound allows it to be effectively used in bioconjugation techniques. This facilitates the development of targeted drug delivery systems in biomedical research, enhancing the efficacy of therapeutic agents while minimizing side effects .

4. Fluorescent Probes

This compound can be employed in creating fluorescent probes for biological imaging. This application provides researchers with tools to visualize cellular processes in real-time, aiding in the study of disease mechanisms and drug action .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Study 1: Inhibition Studies

A recent study screened a library of compounds for their inhibitory effects on specific enzymes related to neurodegenerative diseases. This compound exhibited sub-micromolar activity against certain caspases involved in apoptosis pathways. The selectivity observed suggests potential therapeutic applications in conditions where apoptosis plays a critical role .

Study 2: Polymer Nanoparticles

Research into semiconducting polymer nanoparticles (SPNs) demonstrated that incorporating this compound enhanced the efficacy of photothermal therapy (PTT) and photodynamic therapy (PDT). The nanoparticles showed low IC50 values against cancer cell lines under near-infrared exposure while maintaining minimal dark toxicity .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BNO3/c1-6-13(18)17-12-9-7-8-11(10-12)16-19-14(2,3)15(4,5)20-16/h6-10H,1H2,2-5H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKGCJEIDCOQEPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.